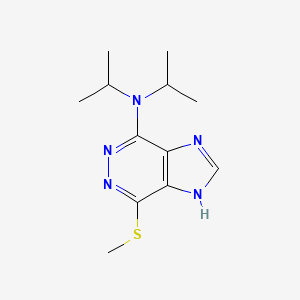
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridincarbonsäure, 5-(Aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, Mononatriumsalz ist eine komplexe organische Verbindung, die zur Klasse der Pyridiniumsalze gehört. Diese Verbindungen sind für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt, darunter Pharmazie, Materialwissenschaften und biologische Forschung . Die Struktur dieser Verbindung umfasst einen Pyridinring, der mit verschiedenen funktionellen Gruppen substituiert ist, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Pyridincarbonsäure, 5-(Aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, Mononatriumsalz umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Eine übliche Methode beinhaltet die Reaktion von 4-Chlor-3-pyridinsulfonamid-Hydrochlorid mit 3-Methylanilin. Die Reaktion wird in einem wässrigen Medium bei erhöhten Temperaturen (um 90 °C) über mehrere Stunden durchgeführt. Das Produkt wird dann durch Einstellen des pH-Werts ausgefällt und durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung effizientere und skalierbare Methoden beinhalten, wie z. B. die kontinuierliche Fließsynthese oder den Einsatz von automatisierten Reaktoren. Diese Methoden gewährleisten höhere Ausbeuten und Reinheit und reduzieren gleichzeitig die Reaktionszeit und die Kosten.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Pyridincarbonsäure, 5-(Aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, Mononatriumsalz unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-Pyridincarbonsäure, 5-(Aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, Mononatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und Antikrebsmittel.
Medizin: Erforscht seine Rolle bei der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von 3-Pyridincarbonsäure, 5-(Aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, Mononatriumsalz beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, wodurch ihre antimikrobielle oder Antikrebswirkung erzielt wird .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(3'-Methylphenyl)amino-3-pyridinsulfonamid: Ähnliche Struktur, aber unterschiedliche funktionelle Gruppen.
2,4,6-Tris(4-pyridyl)-1,3,5-triazin: Eine weitere Pyridin-basierte Verbindung mit unterschiedlichen Anwendungen.
Einzigartigkeit
Was 3-Pyridincarbonsäure, 5-(Aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, Mononatriumsalz auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen und Anwendungen teilzunehmen. Seine Mononatriumsalzform erhöht auch seine Löslichkeit und Stabilität in wässrigen Lösungen, wodurch es für verschiedene Forschungs- und industrielle Anwendungen vielseitiger wird .
Eigenschaften
CAS-Nummer |
134828-51-6 |
|---|---|
Molekularformel |
C15H14N3NaO3 |
Molekulargewicht |
307.28 g/mol |
IUPAC-Name |
sodium;5-carbamoyl-2-methyl-6-(3-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O3.Na/c1-8-4-3-5-10(6-8)18-14-12(13(16)19)7-11(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
CQHFLHKTVDEQGP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


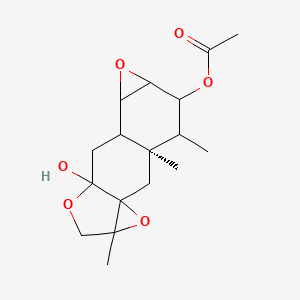
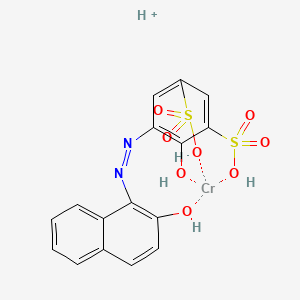

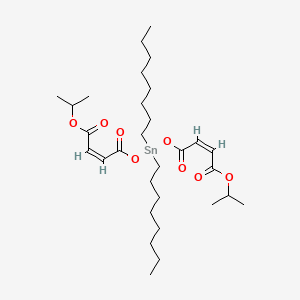
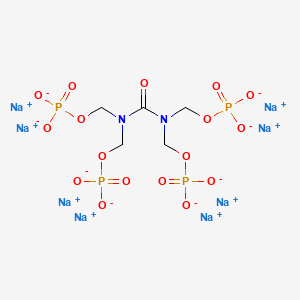
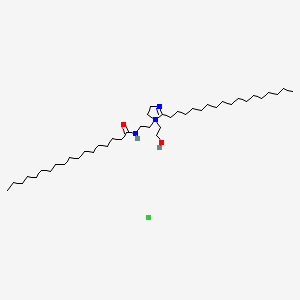
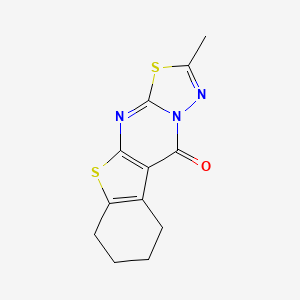

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)




